5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
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Overview
Description
5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that incorporates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Ethoxylation: Addition of ethoxy groups to the aromatic ring.
Phenoxyethoxylation: Introduction of the phenoxyethoxy group.
Formation of the diazinane ring: Cyclization to form the diazinane ring structure.
Methylidene formation: Introduction of the methylidene group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-ethoxy-4-methoxybenzonitrile
- 3-Bromo-4-ethoxy-5-methoxybenzonitrile
- 2-Bromo-4-isopropoxy-5-methoxybenzonitrile
Uniqueness
Compared to similar compounds, 5-({3-Bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C24H25BrN2O6 |
---|---|
Molecular Weight |
517.4 g/mol |
IUPAC Name |
5-[[3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C24H25BrN2O6/c1-5-31-20-14-16(12-17-22(28)26(3)24(30)27(4)23(17)29)13-18(25)21(20)33-11-10-32-19-9-7-6-8-15(19)2/h6-9,12-14H,5,10-11H2,1-4H3 |
InChI Key |
HUZMZSQWPBDJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C)Br)OCCOC3=CC=CC=C3C |
Origin of Product |
United States |
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